MRTX-1257

Descripción general

Descripción

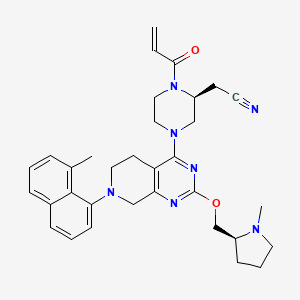

MRTX-1257 es un inhibidor covalente selectivo de la mutación KRAS G12C, que es un conductor oncogénico común en varios cánceres, incluido el cáncer de pulmón de células no pequeñas y el cáncer colorrectal . Este compuesto ha mostrado resultados prometedores en estudios preclínicos, demostrando su potencial como agente terapéutico para atacar los cánceres con mutación KRAS G12C .

Aplicaciones Científicas De Investigación

MRTX-1257 tiene varias aplicaciones de investigación científica:

Investigación del cáncer: Se utiliza como herramienta de investigación para estudiar la susceptibilidad terapéutica y la dependencia de los cánceres con mutación KRAS.

Desarrollo de fármacos: This compound sirve como compuesto principal para desarrollar nuevos inhibidores dirigidos a las mutaciones KRAS G12C.

Estudios de terapia combinada: Se evalúa en combinación con otros agentes anticancerígenos para explorar efectos sinérgicos y mejorar los resultados terapéuticos.

Mecanismo De Acción

MRTX-1257 ejerce sus efectos inhibiendo selectivamente la mutación KRAS G12C. El compuesto forma un enlace covalente con el residuo de cisteína en el codón 12 de la proteína KRAS, uniéndose en el bolsillo "Switch-2" . Esto estabiliza la proteína en su estado inactivo, unido a GDP, previniendo la señalización aguas abajo e inhibiendo la proliferación de células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la fosforilación de ERK y la supresión de las vías de señalización impulsadas por KRAS .

Análisis Bioquímico

Biochemical Properties

MRTX-1257 plays a crucial role in biochemical reactions by selectively inhibiting the KRAS G12C protein. This inhibition is achieved through a covalent bond formation with the cysteine residue at codon 12 of KRAS, which stabilizes the protein in its inactive GDP-bound state . The compound has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . This compound interacts with various biomolecules, including enzymes and proteins involved in the KRAS signaling pathway, thereby disrupting downstream signaling events essential for cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those harboring the KRAS G12C mutation. In cellular models, this compound inhibits cell proliferation and induces apoptosis in KRAS G12C-mutant cells . The compound influences cell signaling pathways by inhibiting ERK phosphorylation, which is a critical downstream effector of KRAS . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of key signaling molecules involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the KRAS G12C protein. By forming a covalent bond with the cysteine residue at codon 12, this compound locks KRAS in its inactive GDP-bound state . This binding prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are essential for cell proliferation and survival . The compound’s high selectivity for KRAS G12C over other KRAS isoforms and its ability to irreversibly inhibit the protein make it a potent therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates rapid and sustained inhibition of tumor growth in in vivo models . This compound is stable under various storage conditions, with a shelf life of several months when stored at -20°C . Long-term studies have shown that the compound maintains its efficacy in inhibiting KRAS signaling and tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 1 mg/kg to 100 mg/kg . The compound shows rapid tumor growth inhibition at all dose levels, with sustained regression observed at higher doses (3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg) . At the highest dose of 100 mg/kg, this compound leads to complete tumor regression, which is maintained for over 70 days after treatment cessation . Higher doses may also result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of KRAS G12C. The compound interacts with enzymes and cofactors that regulate KRAS signaling and cellular metabolism . By inhibiting KRAS, this compound disrupts metabolic flux and alters metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits medium permeability and efflux, with high hepatocyte clearance . This compound is orally active and demonstrates good bioavailability in animal models, with a bioavailability of 31% at a 30 mg/kg dose . The compound’s distribution is influenced by its interactions with transporters and binding proteins that facilitate its localization to target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KRAS G12C . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of KRAS signaling . This localization is critical for the compound’s activity and function, as it allows this compound to effectively bind and inhibit its target protein .

Métodos De Preparación

La síntesis de MRTX-1257 involucra el diseño de fármacos basado en la estructura, utilizando tetrahidropiridopirimidinas sustituidas como estructura central . Los pasos clave en la ruta sintética incluyen:

Formación del núcleo de tetrahidropiridopirimidina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Introducción de grupos funcionales: El grupo cianometilo y el grupo 8-metilnaftil se introducen para mejorar la potencia y la selectividad del compuesto.

Optimización de las interacciones moleculares: Se realiza una optimización iterativa basada en la estructura para ajustar finamente las interacciones con la proteína KRAS G12C.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican la síntesis a gran escala siguiendo la ruta sintética optimizada establecida en estudios preclínicos.

Análisis De Reacciones Químicas

MRTX-1257 experimenta varias reacciones químicas clave:

Formación de enlace covalente: This compound forma un enlace covalente con el residuo de cisteína en el codón 12 de la proteína KRAS G12C.

Unión en el bolsillo Switch-2: El compuesto se une en el bolsillo "Switch-2" de KRAS, estabilizando la proteína en su estado inactivo, unido a GDP.

Desplazamiento de la molécula de agua: El grupo cianometilo desplaza una molécula de agua que se encuentra cerca de Gly10 en estructuras de co-cristalización de análogos menos potentes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos para facilitar la formación de los enlaces covalentes y las interacciones moleculares deseadas.

Comparación Con Compuestos Similares

MRTX-1257 se compara con otros inhibidores de KRAS G12C, como sotorasib (AMG-510) y TNO-155 . Si bien todos estos compuestos se dirigen a la misma mutación, this compound es único en su estructura e interacciones de unión:

Sotorasib (AMG-510): Otro inhibidor selectivo de KRAS G12C con una estructura química y un perfil de unión diferentes.

This compound destaca por sus interacciones moleculares específicas y su potencia mejorada en comparación con los análogos no sustituidos .

Propiedades

IUPAC Name |

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQLVCTQFBRLD-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

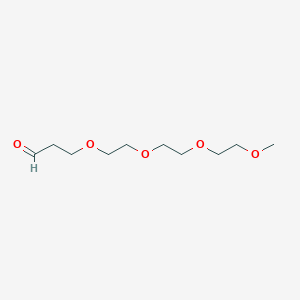

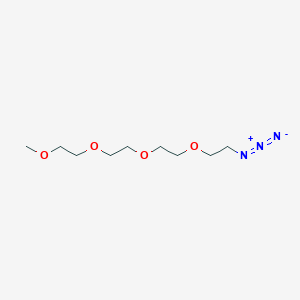

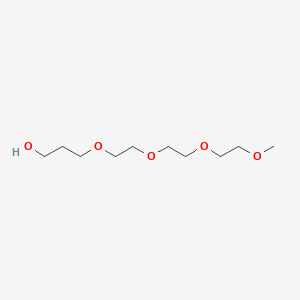

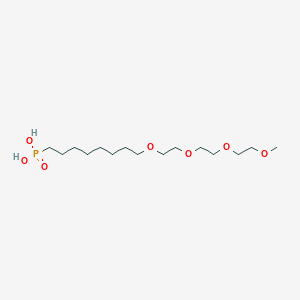

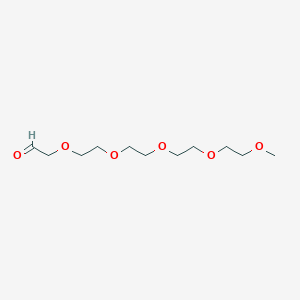

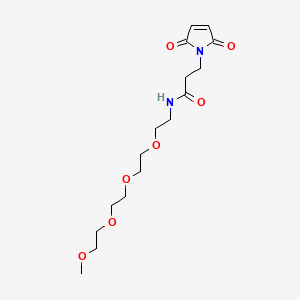

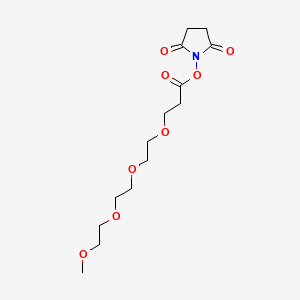

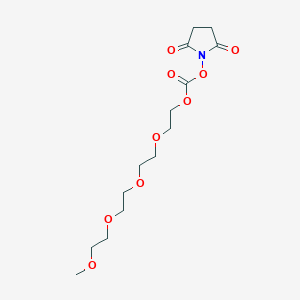

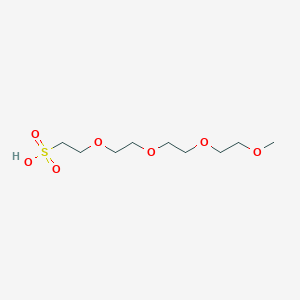

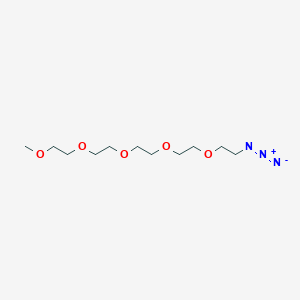

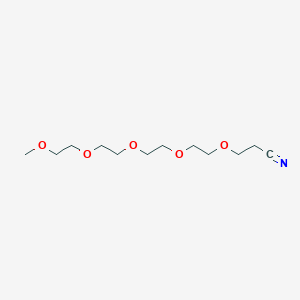

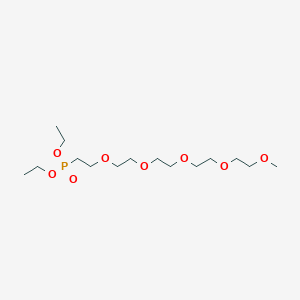

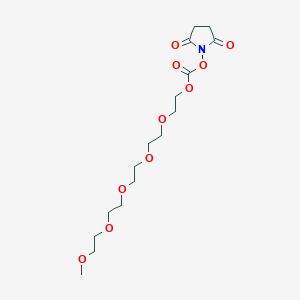

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.